molecular formula C16H31Cl2N3O2 B2685113 N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE CAS No. 1396875-31-2

N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE

Cat. No.: B2685113
CAS No.: 1396875-31-2
M. Wt: 368.34
InChI Key: MEBOWTBQTQIOJF-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE is a synthetic compound with the molecular formula C16H31Cl2N3O2 and a molecular weight of 368.34 This compound is characterized by its unique structure, which includes a cyclopentyl group, a cyclopropyl group, and a piperazine ring

Preparation Methods

The synthesis of N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE involves several steps. The synthetic route typically includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the cyclopropyl group: This step involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.

    Addition of the cyclopentyl group: This step involves the reaction of the intermediate compound with cyclopentyl bromide under suitable conditions.

Chemical Reactions Analysis

N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various receptors and enzymes, modulating their activity. The cyclopropyl and cyclopentyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE can be compared with other similar compounds, such as:

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: A piperazine derivative used as an antipsychotic medication.

The uniqueness of this compound lies in its specific structural features, such as the presence of both cyclopropyl and cyclopentyl groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2.2ClH/c20-15(13-5-6-13)11-18-7-9-19(10-8-18)12-16(21)17-14-3-1-2-4-14;;/h13-15,20H,1-12H2,(H,17,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBOWTBQTQIOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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